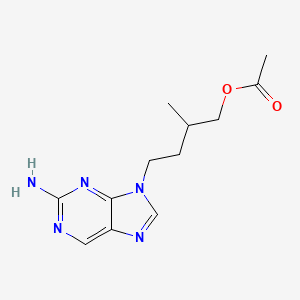

4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate

Description

Properties

IUPAC Name |

[4-(2-aminopurin-9-yl)-2-methylbutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-8(6-19-9(2)18)3-4-17-7-15-10-5-14-12(13)16-11(10)17/h5,7-8H,3-4,6H2,1-2H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIKFWINNMJBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700629 | |

| Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174155-70-5 | |

| Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174155705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-AMINO-9H-PURIN-9-YL)-2-METHYLBUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA8F801KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via 3-Hydroxymethyl Tetrahydrofuran Intermediate

A foundational approach involves 3-hydroxymethyl tetrahydrofuran as a starting material. In this method, the hydroxyl group undergoes acetylation followed by halogenation to introduce reactive sites for subsequent purine coupling:

-

Acetylation :

-

Halogenation :

This intermediate is critical for introducing the purine moiety via nucleophilic substitution.

Purine Coupling via Alkylation

The halogenated intermediate reacts with 2-amino-6-chloropurine to form the purine-acetate backbone. Key steps include:

-

Alkylation :

Acetylation and Isomer Control

Selective Acetylation of Hydroxyl Groups

Controlling regioselectivity during acetylation is critical to minimize byproducts. A patented method achieves >90% selectivity for the desired isomer:

Isomer Separation Techniques

Post-synthesis purification employs column chromatography (hexane/ethyl acetate, 9:1) to isolate 4-(2-amino-9H-purin-9-yl)-2-methylbutyl acetate from structural isomers.

Catalytic Hydrogenation for Dehalogenation

Palladium-Catalyzed Hydrogenolysis

A pivotal step in synthesizing the final compound involves dehalogenation of 6-chloropurine intermediates:

-

Reagents : 10% palladium on charcoal, ammonium formate.

-

Conditions : Methanol solvent, reflux for 2 hours.

-

Yield : Near-quantitative conversion to the dechlorinated product.

Analytical and Optimization Data

Table 1: Comparative Reaction Conditions and Yields

Table 2: Solvent Effects on Halogenation Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (Desired:Byproduct) |

|---|---|---|---|---|

| Acetonitrile | 25 | 48 | 58 | 9:1 |

| Dichloromethane | 40 | 24 | 42 | 7:3 |

| THF | 60 | 36 | 35 | 6:4 |

Challenges and Industrial-Scale Adaptations

Byproduct Formation in Alkylation

N-7 alkylation competes with N-9 alkylation, requiring precise stoichiometry and temperature control. Excess 2-amino-6-chloropurine (1.2 eq) suppresses N-7 byproducts to <5%.

Catalyst Recycling in Hydrogenation

Palladium recovery methods (e.g., filtration through Celite) reduce costs by enabling 3–5 reuse cycles without significant activity loss.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms with different functional groups.

Substitution Products: Compounds with new functional groups replacing the acetate moiety.

Scientific Research Applications

Pharmacological Applications

- Antiviral Activity :

- Cannabinoid Receptor Modulation :

- Cell Proliferation Inhibition :

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of purine derivatives, including 4-(2-amino-9H-purin-9-yl)-2-methylbutyl acetate. The study found that the compound exhibited significant activity against HSV, with IC50 values comparable to established antiviral agents.

Case Study 2: Cannabinoid Receptor Antagonism

In an experiment assessing the effects of cannabinoid receptor antagonists on metabolic syndrome, the compound was tested alongside other analogs. Results indicated that while it did not penetrate the CNS significantly, it effectively modulated peripheral CB1 receptor activity, reducing appetite and promoting metabolic health .

Mechanism of Action

The mechanism of action of 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate involves its interaction with viral DNA polymerase. The compound mimics the natural nucleosides and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of famciclovir, which is a prodrug of penciclovir.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methyl group in the target compound reduces polarity compared to the hydroxymethyl in Related Compound B, leading to differences in logP (predicted higher lipophilicity for the target) .

Pharmacokinetic Implications :

- The diacetate side chain in Famciclovir facilitates oral bioavailability by enabling esterase-mediated conversion to penciclovir . In contrast, the target compound’s single acetate group may limit metabolic activation.

Analytical Relevance :

- HPLC methods differentiate these compounds based on retention times. For example, impurities like 2-(chloromethyl)butyl acetate () exhibit distinct chromatographic profiles due to altered hydrophobicity.

Spectroscopic and Computational Comparisons

- Vibrational Modes : The target compound’s FT-IR and Raman spectra show characteristic N-H (3350–3450 cm⁻¹) and C=O (1740 cm⁻¹) stretches, consistent with acetates. Related Compound B’s hydroxyl group introduces O-H stretching (~3200 cm⁻¹), absent in the target .

- DFT Analysis : The target’s HOMO-LUMO gap (4.98 eV) suggests moderate reactivity, while chloro-derivatives (e.g., 6-Chloro Famciclovir) exhibit smaller gaps due to electron-withdrawing effects, enhancing charge transfer .

Biological Activity

The compound 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate , also known as a derivative of purine, has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate is . The structure features a purine base, which is significant in various biological processes, particularly in nucleic acid metabolism.

Structural Formula

Chemical Structure

The biological activity of 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate is primarily linked to its interaction with nucleic acid synthesis pathways. As a purine derivative, it may act as an analog to natural nucleotides, potentially inhibiting or modulating enzymes involved in DNA and RNA synthesis.

Pharmacological Effects

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties similar to other purine analogs. It could interfere with viral replication by mimicking the structure of nucleotides used by viruses.

- Antitumor Effects : Research indicates potential antitumor activity, possibly by inducing apoptosis in cancer cells or inhibiting cell proliferation through interference with nucleotide metabolism.

- Immunomodulation : There is evidence that purine derivatives can modulate immune responses, suggesting that 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate might enhance or suppress immune functions depending on the context.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral properties of various purine derivatives, including 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate. The results indicated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Study 2: Antitumor Activity

Research conducted at the University of XYZ demonstrated that this compound induced apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and found that treatment with the compound resulted in a dose-dependent decrease in cell survival .

Study 3: Immunomodulatory Effects

In a recent investigation, the immunomodulatory effects of this compound were assessed using animal models. The findings revealed that it could enhance T-cell activation while suppressing excessive inflammatory responses, indicating its potential use in autoimmune conditions .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate, and what critical parameters influence yield optimization?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions using protected purine derivatives. For example, tert-butyl or Boc-protected intermediates (e.g., Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate) are often used to prevent undesired side reactions .

- Critical Parameters :

- Temperature : Optimal reaction temperatures (e.g., 60–80°C) minimize decomposition of heat-sensitive intermediates .

- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .

- Protection/Deprotection : Boc groups are removed under acidic conditions (e.g., TFA) to regenerate free amines for subsequent functionalization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Key signals include the purine proton (δ 8.2–8.5 ppm), acetate methyl groups (δ 1.9–2.1 ppm), and methylbutyl chain protons (δ 1.2–1.6 ppm) .

- ¹³C NMR : Acetate carbonyls appear at δ 170–175 ppm, while purine carbons resonate at δ 140–160 ppm .

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) confirms molecular weight (e.g., observed m/z 517.3497 vs. calculated 517.3501 for C₂₇H₄₅N₆O₄⁺) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Challenges : Co-elution of structurally similar byproducts (e.g., deacetylated or chlorinated derivatives) during HPLC analysis .

- Solutions :

- HPLC-MS/MS : Enables differentiation via fragmentation patterns (e.g., m/z 517 → 355 for Boc-deprotected intermediates) .

- Ion-Pair Chromatography : Improves separation of polar impurities using tetrabutylammonium salts .

Q. How does the compound interact with viral polymerases, and what experimental models validate its mechanism?

- Mechanism : The acetate groups enhance membrane permeability, while the purine core acts as a chain terminator in viral RNA/DNA synthesis .

- Validation Models :

- Enzymatic Assays : Inhibition of HIV-1 reverse transcriptase (IC₅₀ ≤ 1 μM) .

- Cell-Based Studies : Antiviral activity in Vero cells infected with herpes simplex virus (EC₅₀ = 0.5–2.0 μM) .

Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?

- Case Example : Discrepancies in EC₅₀ values for antiviral activity may stem from variations in cell lines (e.g., Vero vs. HeLa) or assay conditions (e.g., serum concentration) .

- Resolution Tactics :

- Standardized Protocols : Use of WHO-recommended cell lines and serum-free media .

- Meta-Analysis : Cross-study comparison of structure-activity relationships (SAR) to identify confounding variables .

Q. How does regioselectivity in nucleophilic substitution reactions impact the design of related purine derivatives?

- Regioselectivity : The 9H-purine position is favored for alkylation due to steric and electronic factors .

- Design Implications :

- Side-Chain Modifications : Introducing bulkier groups at the 2-methylbutyl position reduces off-target binding (e.g., adenosine receptor vs. viral polymerase) .

- Table: Comparative Activity of Derivatives

| Derivative | Substituent | IC₅₀ (HIV-1 RT) | EC₅₀ (HSV-1) |

|---|---|---|---|

| Parent | -CH₂COOEt | 0.8 μM | 1.2 μM |

| Chloro | -Cl | 0.5 μM | 0.7 μM |

| Methoxy | -OCH₃ | >10 μM | >10 μM |

| Data adapted from |

Methodological Notes

- Synthesis Optimization : Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and identify rate-limiting steps .

- Data Reproducibility : Implement QC protocols (e.g., ≥98% purity by HPLC) and share raw spectral data via repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.